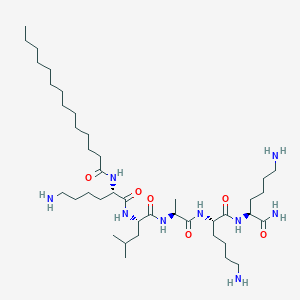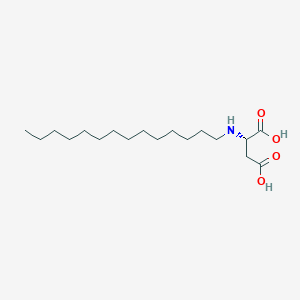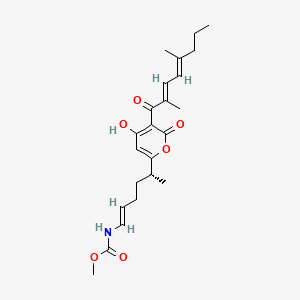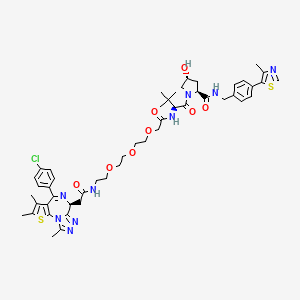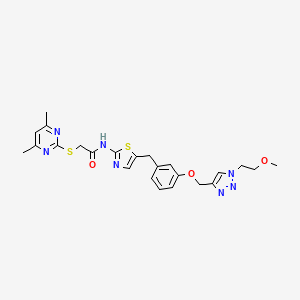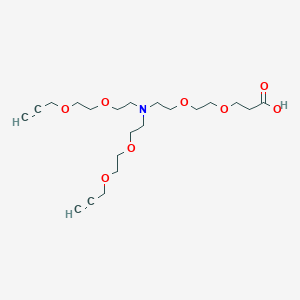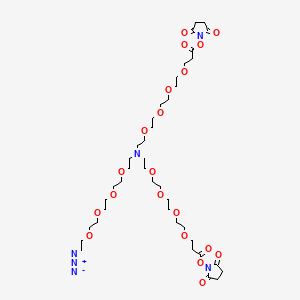
N-(Azido-PEG4)-N-bis(PEG4-NHS-Ester)
Übersicht
Beschreibung
“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is a popular PEG reagent that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
This compound is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .Molecular Structure Analysis
The molecular formula of “N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is C15H24N4O8 . Its molecular weight is 388.38 .Chemical Reactions Analysis
The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples . The NHS ester readily reacts with amines in aqueous solution or organic solvent .Physical and Chemical Properties Analysis
“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is a liquid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .Wissenschaftliche Forschungsanwendungen
Protein-Markierung
“N-(Azido-PEG4)-N-bis(PEG4-NHS-Ester)” kann verwendet werden, um primäre Aminogruppen, wie z.B. die Seitenkette von Lysinresten oder aminosilanbeschichteten Oberflächen, mit einer Azidogruppe über eine stabile Amidbindung zu modifizieren {svg_1} {svg_2}. Dies ermöglicht die Markierung von Proteinen für verschiedene Forschungsanwendungen.
Oberflächenmodifikation
Diese Verbindung kann verwendet werden, um aminbeschichtete Polymeroberflächen mit einer Azidgruppe zu derivatisieren {svg_3} {svg_4}. Dies ist nützlich in der Materialwissenschaft und Biotechnik zur Herstellung funktionaler Oberflächen.
Click-Chemie
Die Azidgruppe von “N-(Azido-PEG4)-N-bis(PEG4-NHS-Ester)” kann mit Alkin, BCN, DBCO über Click-Chemie reagieren, um eine stabile Triazolbindung zu erzeugen {svg_5}. Dies ist ein leistungsfähiges Werkzeug in der Biokonjugation, Wirkstoffabgabe und Materialwissenschaft.
Vernetzung
“N-(Azido-PEG4)-N-bis(PEG4-NHS-Ester)” kann zur Vernetzung von Proteinen oder anderen aminhaltigen Molekülen verwendet werden {svg_6}. Dies ist besonders nützlich bei der Untersuchung von Protein-Protein-Interaktionen und den Struktur-Funktions-Beziehungen von Biomolekülen.
Bioorthogonale Chemie
Die Azidgruppe von “N-(Azido-PEG4)-N-bis(PEG4-NHS-Ester)” reagiert mit Phosphin-markierten Molekülen über einen Mechanismus, der als Staudinger-Chemie bekannt ist {svg_7}. Dies ermöglicht die effiziente und spezifische Konjugation von derivatisierten Molekülen in biologischen Proben, ohne die Komponenten der Proben zu beeinträchtigen.
Wirkstoffabgabe
“N-(Azido-PEG4)-N-bis(PEG4-NHS-Ester)” kann bei der Entwicklung von Wirkstoffabgabesystemen verwendet werden {svg_8}. Der PEG-Verfahren kann die Löslichkeit und Stabilität von Therapeutika verbessern, und die Azidgruppe kann für die Anbindung von Zielliganden oder anderen funktionellen Gruppen verwendet werden.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(Azido-PEG4)-N-bis(PEG4-NHS ester) plays a crucial role in biochemical reactions. It is known to react with primary amine groups, such as the side chain of lysine residues or aminosilane-coated surfaces, forming a stable amide bond . The azide group in the compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The effects of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) on cells and cellular processes are profound. By reacting with primary amines in proteins, it can modify the protein structure and subsequently influence cell function
Molecular Mechanism
The molecular mechanism of action of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) involves its interaction with biomolecules. It forms covalent bonds with primary amines, enabling efficient and specific conjugation of derivatized molecules in biological samples .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N6O20/c41-43-42-7-13-55-19-25-61-31-34-64-28-22-58-16-10-44(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(51)65-45-35(47)1-2-36(45)48)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(52)66-46-37(49)3-4-38(46)50/h1-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQXOKLTRWLWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N6O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






